CDK9-IN-37 -

CDK9-IN-37

Catalog Number: EVT-1534511
CAS Number:
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK9-IN-37 is an inhibitor of the cyclin-dependent kinase 9 (CDK9).
Source and Classification

CDK9-IN-37 is classified within the broader category of small molecule inhibitors targeting kinases, specifically those involved in transcription regulation. It is derived from a series of synthetic compounds designed to selectively inhibit CDK9 activity, thereby affecting cellular processes related to cancer cell survival and proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK9-IN-37 involves several key steps that utilize various reagents and conditions to achieve high yields and purity. The synthesis process typically includes:

  1. Formation of Key Intermediates: The initial steps often involve the reaction of substituted benzoic acids with amines under controlled conditions, such as heating in solvents like dimethyl sulfoxide at elevated temperatures.
  2. Cyclization Reactions: Subsequent cyclization reactions are performed to form the core structure of the inhibitor, often using acetic anhydride or similar reagents.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure and Data

CDK9-IN-37 features a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for CDK9. Key structural elements include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding.
  • Amine Groups: These facilitate hydrogen bonding with the active site of CDK9.
  • Substituents: Various substituents on the aromatic rings enhance selectivity and potency against CDK9.

Molecular modeling studies have shown that the compound fits well within the ATP-binding pocket of CDK9, with calculated binding affinities indicating strong interactions with critical residues involved in kinase activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing CDK9-IN-37 typically include:

  1. Nucleophilic Substitution: This reaction forms the backbone of the compound by attaching various functional groups to the aromatic system.
  2. Condensation Reactions: These are crucial for forming amide bonds between different molecular fragments.
  3. Cyclization: This step is essential for creating the cyclic structures that are characteristic of many kinase inhibitors.

Detailed mechanistic studies have been conducted to understand how these reactions proceed under varying conditions, optimizing for yield and purity .

Mechanism of Action

Process and Data

CDK9-IN-37 exerts its pharmacological effects by specifically inhibiting the kinase activity of CDK9. The mechanism involves:

  1. Binding to the ATP Site: By occupying the ATP-binding pocket, CDK9-IN-37 prevents ATP from binding, thereby inhibiting phosphorylation events critical for transcriptional elongation.
  2. Disruption of Transcriptional Complexes: Inhibition leads to destabilization of complexes necessary for RNA polymerase II function, ultimately resulting in reduced expression of genes that promote cell survival .

Experimental data indicate that treatment with CDK9-IN-37 results in decreased levels of anti-apoptotic proteins in cancer cells, suggesting a pathway toward apoptosis induction .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of CDK9-IN-37 include:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary but typically falls within a range conducive to stability under laboratory conditions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during synthesis .

Applications

Scientific Uses

CDK9-IN-37 has several potential applications in scientific research and therapeutic development:

  1. Cancer Research: As a selective inhibitor of CDK9, it is used in studies aimed at understanding transcriptional regulation in cancer cells.
  2. Drug Development: Its efficacy as an anti-cancer agent positions it as a candidate for further development into clinical therapies targeting various malignancies.
  3. Biochemical Studies: Researchers utilize this compound to elucidate the role of CDK9 in cellular signaling pathways and transcriptional control mechanisms.
Structural Biology of CDK9 and Its Role in Transcriptional Regulation

Molecular Architecture of CDK9 Kinase Domain

CDK9 belongs to the CMGC family of serine/threonine kinases and functions as the catalytic core of the positive transcription elongation factor b (P-TEFb) complex. Its kinase domain adopts a characteristic bilobal structure: an N-terminal lobe dominated by β-sheets (β1-β5) and a C-terminal lobe primarily composed of α-helices (αD-αJ). The catalytic site resides in a deep cleft between these lobes, which facilitates adenosine triphosphate (ATP) binding and phosphotransfer reactions [2] [6].

ATP-Binding Motif and Catalytic Site Dynamics

The ATP-binding pocket of CDK9 contains highly conserved residues that coordinate nucleotide positioning. Key interactions include:

  • Adenine anchoring: N6 and N1 atoms of ATP form hydrogen bonds with the backbone oxygen of Asp104 and nitrogen of Cys106 in the hinge region [2] [9].
  • Glycine-rich loop (residues 28-33): This flexible loop undergoes downward displacement upon inhibitor binding, creating a hydrophobic pocket that accommodates aromatic rings of compounds like CDK9-IN-37 [6].
  • DFG motif (Asp167-Phe-Gly): Coordinates Mg²⁺ ions essential for catalytic activity through ionic interactions with ATP phosphates [2].

Table 1: Key Structural Features of CDK9 ATP-Binding Site

Structural ElementResiduesFunctionConformational Flexibility
Hinge regionCys106, Asp104ATP adenine anchoringLow
Glycine-rich loopGly28-Gly33ATP γ-phosphate positioningHigh (downward shift upon inhibition)
DFG motifAsp167-Phe-GlyMg²⁺ coordinationModerate (affects catalytic activation)
αC-helixGlu66Salt bridge formationModerate (position dependent on cyclin binding)

This structural plasticity differentiates CDK9 from cell-cycle CDKs (e.g., CDK2), enabling selective targeting. CDK9-IN-37 exploits this by forming halogen bonds with the hinge region and stabilizing the glycine-rich loop in the "down" conformation, thereby blocking ATP access [6] [9].

Cyclin T1/T2 Interaction Interfaces

CDK9 kinase activity requires binding to regulatory cyclin subunits (T1, T2a, or T2b). The primary interaction occurs between the CDK9 N-terminal lobe (particularly the αC-helix) and cyclin T1's cyclin box fold:

  • Cyclin T1 Arg triad (Arg65/67/70): Forms hydrogen bonds with phosphorylated Thr186 in CDK9's activation loop, stabilizing the active conformation [4] [8].
  • Cyclin T1 Glu96: Coordinates the Arg triad to position pThr186 optimally for catalytic competence [8].
  • Interface surface area: ~1,900 Ų, significantly smaller than CDK2/cyclin A interfaces, allowing dynamic complex assembly/disassembly [6].

Molecular dynamics simulations reveal that mutations disrupting the Arg triad cause CDK9 dissociation from cyclin T1 and subsequent cytoplasmic sequestration by Hsp90/Cdc37 chaperones. This underscores the complex's thermodynamic instability without phosphorylation [4] [8].

Phosphorylation-Dependent Activation Mechanisms

CDK9 activation requires phosphorylation at two conserved residues in its T-loop:

  • Thr186: Phosphorylation (likely auto-catalytic or chaperone-mediated) induces a conformational change enabling cyclin T binding. Arginine triad mutations prevent this, trapping CDK9 in inactive cytoplasmic complexes [1] [4] [8].
  • Ser175: Phosphorylated by nuclear CDK7, this modification modulates protein-protein interactions. While dispensable for catalytic activity, Ser175 phosphorylation:
  • Enhances BRD4 dissociation from P-TEFb
  • Facilitates HIV Tat binding via conformational changes in the T-loop
  • Serves as a biomarker for activated P-TEFb in cancer cells [4] [8].

Table 2: Functional Consequences of CDK9 Phosphorylation

Phosphorylation SiteKinase ResponsibleFunctional ImpactDisease Relevance
Thr186Autophosphorylation or chaperone kinasesEnables cyclin binding and complex assemblyEssential for basal transcription; disrupted in latency
Ser175CDK7Alters BRD4/Tat binding affinityHIV reactivation marker; cancer progression

Functional Dynamics of the P-TEFb Complex

RNA Polymerase II CTD Phosphorylation at Ser2

P-TEFb's primary substrate is the C-terminal domain (CTD) of RNA polymerase II (RNAPII), which contains 52 heptapeptide repeats (YSPTSPS). CDK9 phosphorylates Ser2 at position 5 of the repeat:

  • Mechanism: CDK9 docks with the CTD via electrostatic interactions between basic residues in its catalytic cleft and acidic CTD phosphoserines. Subsequent phosphotransfer occurs through direct sidechain coordination [1] [3].
  • Consequences:
  • Creates docking sites for mRNA processing factors (e.g., CPSF, CSTF)
  • Promotes histone H2B ubiquitination via recruitment of ubiquitin ligases
  • Enables transition from initiation to productive elongation [1] [7].

CDK9-IN-37 inhibits this process by occupying the ATP-binding site, reducing Ser2 phosphorylation by >80% at 100 nM concentration in in vitro kinase assays [6] [9].

Release of Promoter-Proximal Paused RNAPII

RNAPII pausing 20-60 bp downstream of transcription start sites is regulated by P-TEFb through antagonism of negative elongation factors:

  • DSIF/NELF inactivation: CDK9 phosphorylates SPT5 (DSIF subunit) and NELF-E, converting DSIF into a positive elongation factor and ejecting NELF from the elongation complex [1] [7].
  • 7SK snRNP displacement: Signal-dependent release of P-TEFb from the inhibitory 7SK complex (containing HEXIM1/2, LARP7) allows recruitment to chromatin. CDK9-IN-37 mimics this release by inhibiting free P-TEFb, but cannot displace 7SK-sequestered pools [1] [3].
  • Super elongation complex (SEC) formation: Upon release, P-TEFb associates with oncogenic translocation proteins (e.g., MLL-ENL) in leukemia, hyperactivating transcription of growth genes. CDK9-IN-37 blocks SEC activity by targeting CDK9's ATP site [1] [5].

Table 3: P-TEFb Regulators and CDK9-IN-37 Sensitivity

Regulatory ComplexComponentsEffect on CDK9 ActivityCDK9-IN-37 Efficacy
Active P-TEFbCDK9/Cyclin T1High kinase activityHigh inhibition (IC₅₀ ~4 nM)
7SK snRNPHEXIM1/2, 7SK RNA, LARP7Inactive, sequesteredLow (requires prior release)
SECMLL fusion proteins, ELL, AFFHyperactivatedHigh (blocks oncogenic transcription)
BECBRD4, JMJD6Context-dependent activationModerate (competes with BRD4 binding)

This targeted disruption of elongation control underpins CDK9-IN-37's therapeutic potential in cancers dependent on oncogene overexpression (e.g., MYC, MCL-1) [5] [9].

Properties

Product Name

CDK9-IN-37

IUPAC Name

2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one

Molecular Formula

C14H10ClN3O

Molecular Weight

271.7

InChI

InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19)

InChI Key

KTQUDVGNQBSZMO-UHFFFAOYSA-N

SMILES

O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3

Solubility

Soluble in DMSO

Synonyms

CDK9IN-37; CDK9-IN37; CDK9IN37; CDK9 IN 37; CDK9-IN-37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.